Erlotinib, Free Base
Erlotinib, Free Base
Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation.
Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury.
Erlotinib, also known as osi-774 or 11C erlotinib, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Erlotinib is a drug which is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. also for use, in combination with gemcitabine, as the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. Erlotinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Erlotinib has been detected in multiple biofluids, such as urine and blood. Within the cell, erlotinib is primarily located in the cytoplasm and membrane (predicted from logP). Erlotinib participates in a number of enzymatic reactions. In particular, Erlotinib can be converted into erlotinib through its interaction with the enzyme multidrug resistance protein 1. In addition, Erlotinib can be converted into erlotinib through the action of the enzyme ATP-binding cassette sub-family g member 2. In humans, erlotinib is involved in the erlotinib action pathway.
Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury.
Erlotinib, also known as osi-774 or 11C erlotinib, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Erlotinib is a drug which is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. also for use, in combination with gemcitabine, as the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. Erlotinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Erlotinib has been detected in multiple biofluids, such as urine and blood. Within the cell, erlotinib is primarily located in the cytoplasm and membrane (predicted from logP). Erlotinib participates in a number of enzymatic reactions. In particular, Erlotinib can be converted into erlotinib through its interaction with the enzyme multidrug resistance protein 1. In addition, Erlotinib can be converted into erlotinib through the action of the enzyme ATP-binding cassette sub-family g member 2. In humans, erlotinib is involved in the erlotinib action pathway.
Brand Name:
Vulcanchem
CAS No.:
183321-74-6
VCID:
VC0000232
InChI:
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)
SMILES:
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Molecular Formula:
C₂₂H₂₃N₃O₄
Molecular Weight:
393.4 g/mol
Erlotinib, Free Base
CAS No.: 183321-74-6
APIs
VCID: VC0000232
Molecular Formula: C₂₂H₂₃N₃O₄
Molecular Weight: 393.4 g/mol
CAS No. | 183321-74-6 |
---|---|
Product Name | Erlotinib, Free Base |
Molecular Formula | C₂₂H₂₃N₃O₄ |
Molecular Weight | 393.4 g/mol |
IUPAC Name | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
Standard InChI | InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25) |
Standard InChIKey | AAKJLRGGTJKAMG-UHFFFAOYSA-N |
SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Canonical SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Appearance | Powder |
Physical Description | Solid |
Description | Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation. Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury. Erlotinib, also known as osi-774 or 11C erlotinib, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Erlotinib is a drug which is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. also for use, in combination with gemcitabine, as the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. Erlotinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Erlotinib has been detected in multiple biofluids, such as urine and blood. Within the cell, erlotinib is primarily located in the cytoplasm and membrane (predicted from logP). Erlotinib participates in a number of enzymatic reactions. In particular, Erlotinib can be converted into erlotinib through its interaction with the enzyme multidrug resistance protein 1. In addition, Erlotinib can be converted into erlotinib through the action of the enzyme ATP-binding cassette sub-family g member 2. In humans, erlotinib is involved in the erlotinib action pathway. |
Solubility | Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2) In water, 14.02 mg/L at 25 °C (est) 8.91e-03 g/L |
Synonyms | 11C erlotinib 11C-erlotinib 358,774, CP 358774, CP CP 358,774 CP 358774 CP-358,774 CP-358774 CP358,774 CP358774 erlotinib erlotinib HCl erlotinib hydrochloride HCl, Erlotinib Hydrochloride, Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine OSI 774 OSI-774 OSI774 Tarceva |
Vapor Pressure | 7.06X10-11 mm Hg at 25 °C (est) |
PubChem Compound | 176870 |
Last Modified | Nov 11 2021 |
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